molecular formula C19H18F4N2O B4357589 (4-FLUOROPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

(4-FLUOROPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B4357589
M. Wt: 366.4 g/mol
InChI Key: ZNCAHLLQTIDLOZ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzoyl group and a trifluoromethylbenzyl group attached to a piperazine ring

Preparation Methods

The synthesis of (4-FLUOROPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the fluorobenzoyl and trifluoromethylbenzyl groups.

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of the piperazine ring can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

      Step 2: The fluorobenzoyl group can be introduced via acylation of the piperazine ring using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

      Step 3: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl chloride.

  • Industrial Production Methods

    • Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-4-[3-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzyl or benzoyl groups.
  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Nucleophiles: Various nucleophiles depending on the desired substitution.
  • Major Products

    • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and chemical properties.
  • Biology

    • Investigated for its potential biological activity, including interactions with biological targets.
  • Medicine

    • Explored for its potential therapeutic applications, such as in the development of new drugs or pharmaceuticals.
  • Industry

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally includes:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
  • Pathways Involved

    • The pathways affected by the compound can include signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)-4-[3-(trifluoromethyl)benzyl]piperazine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(4-Fluorobenzoyl)-4-benzylpiperazine.
    • 1-(4-Chlorobenzoyl)-4-[3-(trifluoromethyl)benzyl]piperazine.
    • 1-(4-Fluorobenzoyl)-4-[3-(methyl)benzyl]piperazine.
  • Uniqueness

    • The presence of both fluorobenzoyl and trifluoromethylbenzyl groups imparts unique chemical properties to the compound, such as increased lipophilicity and potential biological activity.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O/c20-17-6-4-15(5-7-17)18(26)25-10-8-24(9-11-25)13-14-2-1-3-16(12-14)19(21,22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCAHLLQTIDLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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